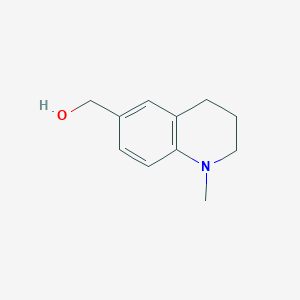

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol

描述

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is an organic compound with the molecular formula C11H15NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol typically involves the reduction of the corresponding quinoline derivative. One common method is the catalytic hydrogenation of 1-methylquinoline-6-carboxaldehyde in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to form carbonyl derivatives. Key methodologies include:

Table 1: Oxidation pathways and conditions

-

Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with KMnO₄ favoring aldehyde formation and CrO₃ promoting full oxidation to carboxylic acids .

Reduction Reactions

Further saturation of the tetrahydroquinoline ring or hydroxymethyl group is achievable:

Table 2: Reduction protocols and outcomes

-

Kinetic Studies : Catalytic hydrogenation with Pd/C selectively reduces the tetrahydroquinoline ring to decahydroquinoline without affecting the hydroxymethyl group .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Table 3: Substitution reactions and efficiency

-

Key Applications : The chlorinated derivative serves as an intermediate for Suzuki-Miyaura couplings, while cyano derivatives enable further functionalization via hydrolysis .

Tandem Reaction Pathways

Integrated oxidation-substitution sequences enable complex transformations:

Example Protocol :

-

Step 1 : Oxidize with KMnO₄ to 6-carbaldehyde (92% yield).

-

Step 2 : Condense with amines via reductive amination (NaBH₃CN, MeCN) → 6-(Aminomethyl) derivatives (80% yield) .

Stability and Side Reactions

-

Autoxidation : Prolonged air exposure causes gradual degradation to quinoline-6-carboxylic acid (t₁/₂ = 14 days at 25°C) .

-

Thermal Decomposition : Above 150°C, elimination of H₂O generates 1-methyl-1,2-dihydroquinoline-6-carbaldehyde (via β-hydride elimination) .

Industrial-Scale Considerations

| Parameter | Lab-Scale Optimization | Industrial Process |

|---|---|---|

| Oxidation Selectivity | 88–92% (KMnO₄) | 95% (O₂/Pt-SnO₂ catalysis) |

| Substitution Throughput | Batch (24 hr) | Continuous flow (t₀ = 2.5 min) |

科学研究应用

Chemistry

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions that are crucial for developing new compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Anticancer Activities: It has been investigated for its ability to induce apoptosis in cancer cells.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Neuroprotective Effects: It modulates neurotransmitter levels (dopamine, serotonin) which may help in treating neurodegenerative diseases.

- Ferroptosis Inhibition: Recent studies suggest its role in inhibiting ferroptosis, a form of regulated cell death implicated in various diseases .

Industrial Applications

In industrial settings, this compound is utilized in:

- Material Development: Its unique properties are leveraged for creating new materials with specific functionalities.

- Chemical Processes: Employed in the development of novel chemical processes due to its reactivity and stability.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC), showing promising results that warrant further investigation into its mechanism of action .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that this compound could enhance neuronal survival under oxidative stress conditions. In vitro assays indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative agents .

作用机制

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, which may contribute to its neuroprotective effects. The compound can influence the levels of dopamine, serotonin, and noradrenaline, thereby affecting various neurological processes .

相似化合物的比较

Similar Compounds

- 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid

- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- 4-Hydroxy-2-quinolones

Uniqueness

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is unique due to its specific structural features and the presence of a hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is a compound with notable biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 163.22 g/mol. It is synthesized through various methods, including the reduction of quinoline derivatives. A common approach involves catalytic hydrogenation using palladium on carbon under hydrogen gas conditions .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with biological targets due to its hydroxymethyl group, which can form hydrogen bonds with enzymes or receptors. This interaction may modulate the activity of these biological molecules, leading to various physiological effects .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. A study on related compounds showed that hydroxyl substitutions could decrease neurotoxicity while enhancing neuroprotective activity against SH-SY5Y cells . Specifically, hydroxy derivatives demonstrated potential efficacy in treating neurodegenerative diseases such as Parkinson's disease.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can suppress pro-inflammatory cytokine production in microglial cells. For instance, certain derivatives have been shown to inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-treated BV2 microglial cells .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotective | Reduced neurotoxicity in SH-SY5Y | |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |

| Enzyme interaction | Potential ligand for receptors |

Research Highlights

- Neurotoxicity Studies : A study assessed various derivatives for their neurotoxic effects on SH-SY5Y cells. Hydroxyl substitution was found to significantly decrease toxicity levels .

- Anti-inflammatory Mechanisms : Compounds derived from this compound were shown to effectively reduce inflammation markers in microglial cell lines exposed to LPS .

- Potential Drug Development : The compound is being explored as a pharmacophore in drug development for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

属性

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTAHNFGMCBZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497326 | |

| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68031-99-2 | |

| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。